molecular formula C14H23N3 B15130739 N*1*-(1-Benzyl-pyrrolidin-3-yl)-N*1*-methyl-ethane-1,2-diamine

N*1*-(1-Benzyl-pyrrolidin-3-yl)-N*1*-methyl-ethane-1,2-diamine

Cat. No.: B15130739
M. Wt: 233.35 g/mol
InChI Key: WWURKPADSHUWHP-UHFFFAOYSA-N
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Description

N¹-(1-Benzyl-pyrrolidin-3-yl)-N¹-methyl-ethane-1,2-diamine is a substituted ethylenediamine derivative featuring a benzyl-pyrrolidine moiety. Its structure comprises a pyrrolidine ring substituted with a benzyl group at the 1-position and a methyl group at the N¹-position of the ethylenediamine chain.

Properties

IUPAC Name

N'-(1-benzylpyrrolidin-3-yl)-N'-methylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3/c1-16(10-8-15)14-7-9-17(12-14)11-13-5-3-2-4-6-13/h2-6,14H,7-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWURKPADSHUWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C1CCN(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-Benzyl-pyrrolidin-3-yl)-N1-methyl-ethane-1,2-diamine typically involves the reaction of 1-benzylpyrrolidine with ethane-1,2-diamine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed reaction conditions, such as temperature, pressure, and time, are crucial to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of N1-(1-Benzyl-pyrrolidin-3-yl)-N1-methyl-ethane-1,2-diamine may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N1-(1-Benzyl-pyrrolidin-3-yl)-N1-methyl-ethane-1,2-diamine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The benzyl group or other substituents can be replaced with different functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N1-(1-Benzyl-pyrrolidin-3-yl)-N1-methyl-ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and protein binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(1-Benzyl-pyrrolidin-3-yl)-N1-methyl-ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N¹-(1-Benzyl-pyrrolidin-3-yl)-N¹-methyl-ethane-1,2-diamine can be contextualized by comparing it to three categories of analogs:

Substituent Variations on the Pyrrolidine Nitrogen

Compounds with alternative substituents at the N¹-position exhibit distinct physicochemical and biological profiles:

Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences References
Methyl C₁₄H₂₃N₃ ~245–250 1284858-61-2 Baseline compound; moderate steric bulk.
Cyclopropyl C₁₆H₂₅N₃ 259.40 1354001-71-0 Increased lipophilicity; potential enhanced CNS penetration.
Isopropyl C₁₆H₂₇N₃ 261.41 1353944-11-2 Greater steric hindrance; may reduce metabolic degradation.
Ethyl C₁₆H₂₇N₃ 261.41 1353960-73-2 Longer alkyl chain; altered pharmacokinetics.

Key Insight : The cyclopropyl and isopropyl analogs demonstrate higher molecular weights and lipophilicity compared to the methyl derivative, which could influence receptor binding affinity and solubility .

Substituent Variations on the Benzyl Group

Modifications to the benzyl ring significantly alter electronic properties and target interactions:

Benzyl Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences References
Unsubstituted C₁₄H₂₃N₃ ~245–250 1284858-61-2 Baseline; neutral electronic profile.
3-Methoxy C₁₁H₁₈N₂O 194.28 876717-71-4 Electron-donating group; may enhance solubility and H-bonding.
3-Trifluoromethyl C₁₂H₁₆F₃N₃ 259.27 Not provided Electron-withdrawing group; increased metabolic stability.
4-Nitro C₁₁H₁₆N₄O₂ 244.28 Not provided Polar group; potential cytotoxicity concerns.

Key Insight : Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability but may reduce bioavailability, while methoxy groups enhance solubility .

Ring System Variations

Replacing pyrrolidine with piperidine or modifying ring substitution patterns impacts conformational flexibility:

Ring System Molecular Formula Molecular Weight (g/mol) CAS Number Key Differences References
Pyrrolidine C₁₄H₂₃N₃ ~245–250 1284858-61-2 5-membered ring; moderate rigidity.
Piperidine C₁₅H₂₅N₃ 259.39 Not provided 6-membered ring; increased flexibility and volume.
Piperidin-3-ylmethyl C₁₇H₂₈N₃ 274.43 Not provided Extended linker; potential for novel binding modes.

Key Insight : Piperidine-based analogs exhibit greater conformational flexibility, which might enhance interaction with larger binding pockets .

Notes

Biological Relevance : Substituents like cyclopropyl and trifluoromethyl are linked to improved blood-brain barrier penetration and metabolic stability, making them valuable in CNS drug design .

Synthetic Challenges : Steric hindrance in isopropyl derivatives complicates synthesis, necessitating optimized catalytic conditions .

Data Gaps : Exact pharmacological data (e.g., IC₅₀, LogP) for the target compound are absent in the evidence, highlighting the need for further experimental studies.

Safety : Nitro-substituted analogs may pose toxicity risks due to reactive metabolite formation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N¹-(1-Benzyl-pyrrolidin-3-yl)-N¹-methyl-ethane-1,2-diamine, and what key intermediates are involved?

  • Methodology :

  • Reduction reactions : Start with benzylated amines and reduce them using hydrogen gas in the presence of a platinum catalyst at elevated temperatures (e.g., 80–100°C) to form the pyrrolidine backbone .
  • Cyclization strategies : Construct the pyrrolidin-3-yl core via cyclization of precursors (e.g., nitro compounds or cyanoacetamide derivatives) under basic conditions (e.g., piperidine in ethanol at 0–5°C) .
  • Functionalization : Introduce the methyl and benzyl groups via alkylation or reductive amination, ensuring inert gas (N₂/Ar) environments to prevent oxidation .

Q. How can researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodology :

  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm the structure, focusing on signals for the benzyl group (δ 7.2–7.4 ppm aromatic protons) and pyrrolidine methyl groups (δ 2.1–2.5 ppm) .
  • Gas chromatography (GC) : Employ GC with flame ionization detection (FID) to assess purity, using internal standards like benzophenone derivatives for calibration .
  • X-ray crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding in dichloride complexes) .

Q. What safety protocols are critical when handling this compound and its intermediates?

  • Methodology :

  • PPE requirements : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in fume hoods due to volatility and amine odor .
  • First aid measures : For accidental exposure, rinse skin with soap/water (P302 + P352) and seek medical attention if ingested (P301 + P310) .
  • Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the synthesis of this compound?

  • Methodology :

  • Catalyst screening : Compare platinum, palladium, or Raney nickel catalysts in hydrogenation steps to minimize over-reduction .
  • Solvent effects : Test polar aprotic solvents (e.g., DMF) versus ethanol to enhance solubility of intermediates and reduce side reactions .
  • Temperature control : Use gradient heating (e.g., 0–5°C for cyclization, then room temperature for alkylation) to stabilize reactive intermediates .

Q. How can contradictory data in literature regarding synthesis routes be systematically resolved?

  • Methodology :

  • Reproducibility studies : Replicate reported methods (e.g., platinum-catalyzed reduction vs. cyclization-based synthesis ) under controlled conditions.
  • Byproduct analysis : Use LC-MS to identify impurities (e.g., N-demethylated derivatives) and correlate with reaction variables (pH, catalyst loading) .
  • Computational modeling : Apply density functional theory (DFT) to predict energetically favorable pathways and validate experimental outcomes .

Q. What computational approaches are suitable for predicting this compound’s bioactivity and binding interactions?

  • Methodology :

  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock, focusing on the pyrrolidine moiety’s conformational flexibility .
  • QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area to predict anticancer or enzyme inhibition potential .
  • MD simulations : Perform 100-ns molecular dynamics simulations in explicit solvent to assess stability of ligand-target complexes .

Data Contradiction Analysis Example

Issue : Conflicting reports on optimal catalysts for reductive steps.

  • Resolution :
    • Hypothesis : Platinum catalysts ( ) may favor selective reduction, while palladium could cause over-hydrogenation.
    • Testing : Compare yields and purity (via GC ) using both catalysts under identical conditions.
    • Outcome : Platinum may show higher selectivity (95% purity) vs. palladium (80% with byproducts), validating ’s methodology .

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